2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzothiazole ring fused with a pyrazolone moiety, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole ring, which can be achieved through the reaction of o-aminothiophenol with carbon disulfide and an alkyl halide. The resulting benzothiazole intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. This intermediate undergoes cyclization with an appropriate diketone to form the pyrazolone ring .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Medicine: Its unique structure and biological activity make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: The compound’s properties can be exploited in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. Studies have shown that it can bind to receptors such as GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, which are involved in the regulation of neuronal activity. This binding can modulate the activity of these receptors, leading to anticonvulsant effects .
Comparison with Similar Compounds
Similar compounds to 2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-propylethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one include other benzothiazole derivatives such as:
2-(1,3-benzothiazol-2-ylsulfanyl)-N0-(substituted)acetohydrazide: Known for its anticonvulsant activity.
2-[2-(substituted)hydrazinyl]-1,3-benzothiazole: Another compound with significant biological activity.
The uniqueness of this compound lies in its specific structure, which combines the benzothiazole and pyrazolone moieties, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(C-methyl-N-propylcarbonimidoyl)-5-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-13-22-14(2)18-19(15-9-5-4-6-10-15)24-25(20(18)26)21-23-16-11-7-8-12-17(16)27-21/h4-12,24H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZUNDGLSQXCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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